4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde
CAS No.: 733744-98-4
Cat. No.: VC3291119
Molecular Formula: C20H16BrNO
Molecular Weight: 366.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733744-98-4 |
|---|---|
| Molecular Formula | C20H16BrNO |
| Molecular Weight | 366.2 g/mol |
| IUPAC Name | 4-(N-(4-bromophenyl)-4-methylanilino)benzaldehyde |
| Standard InChI | InChI=1S/C20H16BrNO/c1-15-2-8-18(9-3-15)22(20-12-6-17(21)7-13-20)19-10-4-16(14-23)5-11-19/h2-14H,1H3 |
| Standard InChI Key | SDKPEZBGWABWKD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structure
4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde is a complex organic compound with a triarylamine structure featuring a benzaldehyde group. The compound contains three aromatic rings connected through a nitrogen atom, with one ring bearing a bromine substituent, another containing a methyl group, and the third featuring an aldehyde functional group. This specific structural arrangement contributes to its distinctive chemical properties and potential applications in various research fields.
Basic Identification Parameters
The compound is characterized by several standard chemical identifiers that provide unique ways to reference and catalog this specific molecule. These identifiers are essential for researchers seeking to locate, order, or reference this compound in scientific literature and chemical databases.
Table 1: Basic Identification Parameters of 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde
| Parameter | Value |
|---|---|
| CAS Number | 733744-98-4 |
| Molecular Formula | C₂₀H₁₆BrNO |
| Molecular Weight | 366.2 g/mol |
| IUPAC Name | 4-(N-(4-bromophenyl)-4-methylanilino)benzaldehyde |
| Common Synonyms | 4-[(4-Bromophenyl)(p-tolyl)amino]benzaldehyde, 4-(N-(4-bromophenyl)-4-methylanilino)benzaldehyde |
The compound's structure features a central nitrogen atom that connects three aromatic rings: a 4-bromophenyl group, a 4-methylphenyl (p-tolyl) group, and a 4-formylphenyl (benzaldehyde) group . This triarylamine structure is particularly noteworthy as it creates a specific electronic environment that influences the compound's reactivity and potential applications.
Chemical Structure and Representation
The structural representation of 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde can be expressed through various notations that provide detailed information about its molecular arrangement. The Standard InChI (International Chemical Identifier) provides a standardized representation of the compound's structure, enabling precise identification across different chemical databases and literature sources.
Table 2: Structural Representation Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C20H16BrNO/c1-15-2-8-18(9-3-15)22(20-12-6-17(21)7-13-20)19-10-4-16(14-23)5-11-19/h2-14H,1H3 |
| Standard InChIKey | SDKPEZBGWABWKD-UHFFFAOYSA-N |
The three-dimensional structure of this compound is particularly important for understanding its potential interactions with other molecules, especially in applications related to materials science or pharmaceutical research.
Physical and Chemical Properties
The physical and chemical properties of 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde provide crucial information for researchers working with this compound, particularly regarding handling, storage, and experimental design considerations.
Physical Properties
The compound exists as a solid at room temperature with specific physical characteristics that influence its handling and storage requirements. These properties also inform potential applications in various research contexts.
Table 3: Physical Properties of 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde
| Property | Value | Source |
|---|---|---|
| Physical State | Solid at room temperature | |
| Melting Point | 117°C (243°F) | |
| Color | Not specified in search results | |
| Solubility | Not specified in search results |
The melting point of 117°C indicates a compound with moderate thermal stability, which is an important consideration for storage and handling in laboratory settings .
Chemical Reactivity
The chemical structure of 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde suggests several potential reaction sites that contribute to its chemical behavior. While specific reactivity information is limited in the search results, certain structural features can inform predictions about its chemical behavior.
The compound contains several functional groups that can participate in various chemical reactions:
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The aldehyde group (-CHO) is highly reactive and can participate in nucleophilic addition reactions, condensation reactions, and oxidation processes.
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The bromine substituent provides a site for potential cross-coupling reactions, such as Suzuki coupling or other metal-catalyzed transformations.
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The triarylamine structure represents a nitrogen center with specific electronic properties that can influence the compound's behavior in various chemical environments.
This unique combination of functional groups makes the compound potentially valuable for synthetic organic chemistry and materials science applications.
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